molecular formula C17H19N7O2 B2856348 (E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 361173-38-8

(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2856348
CAS RN: 361173-38-8
M. Wt: 353.386
InChI Key: MWIAMYUQDIHFFU-DJKKODMXSA-N
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Description

(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19N7O2 and its molecular weight is 353.386. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Interactions and Tautomerism

Research by Sigalov et al. (2011) delved into intramolecular interactions in adducts of dimedone and phenalen-1,3-dione with pyridine carboxaldehyde, revealing different tautomeric structures and strong hydrogen bonding. This study highlights the complexity of chemical behaviors and the significance of tautomeric equilibrium in understanding the chemical and physical properties of related compounds (Sigalov et al., 2011).

Stimulus-Responsive Fluorescent Properties

Lei et al. (2016) synthesized D-π-A 1,4-dihydropyridine derivatives demonstrating different stimulus-responsive fluorescent properties. This research underscores the potential of structurally complex molecules for applications in material science, particularly in developing advanced materials with responsive properties (Lei et al., 2016).

Biological Activity and Drug Design

The work by Kim et al. (2004) on substituted pyridines and purines containing 2,4-thiazolidinedione aimed at evaluating their biological activities. Such studies are crucial for the development of new therapeutic agents, demonstrating the relevance of complex chemical structures in drug discovery (Kim et al., 2004).

Novel Multicomponent Synthesis

Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, highlighting the innovative approaches to chemical synthesis that provide new pathways for constructing complex molecules with potential research and industrial applications (Rahmani et al., 2018).

properties

IUPAC Name

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-11(2)10-24-13-14(22(3)17(26)23(4)15(13)25)20-16(24)21-19-9-12-5-7-18-8-6-12/h5-9H,1,10H2,2-4H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIAMYUQDIHFFU-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

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